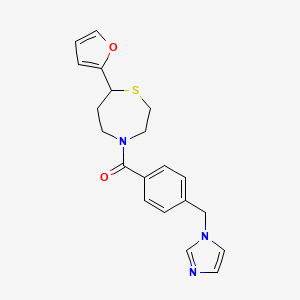

(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a wide range of biological and clinical applications . They are of interest due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact easily with the biopolymers of the living system, which is responsible for their numerous biological activities and functions .

Biochemical Pathways

Imidazole derivatives are known to have a broad range of chemical and biological properties, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

The dipole moment, melting point, and boiling point of the imidazole ring is 48 D in dioxane, 889 °C, and 2678 °C respectively . These properties may influence the compound’s action in different environmental conditions.

Biologische Aktivität

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone , with a molecular formula of C20H21N3O2S and a molecular weight of 367.47 g/mol, is a heterocyclic compound that exhibits significant potential in pharmacology due to its structural features. The compound integrates imidazole, thiazepane, and furan moieties, which have been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The compound's structure can be broken down into three key components:

- Imidazole Moiety : Known for its broad range of biological activities, particularly in drug development.

- Thiazepane Ring : Associated with anticancer properties in similar compounds.

- Furan Substituent : Often linked to anti-inflammatory effects.

Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds similar to this one can effectively inhibit the growth of various bacteria and fungi. For instance:

- Study Findings : Jain et al. evaluated several imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant antimicrobial activity .

| Compound | Zone of Inhibition (mm) |

|---|---|

| Imidazole Derivative A | 20 |

| Imidazole Derivative B | 25 |

| Control (Ciprofloxacin) | 30 |

Anticancer Properties

Thiazepane-containing compounds have been investigated for their potential to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Research Example : Thiazepane derivatives have shown promising results in preclinical studies targeting various cancer cell lines, indicating potential therapeutic applications.

Anti-inflammatory Effects

Compounds containing furan rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

- Evidence : Studies indicate that furan derivatives can reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.

- Modulation of Cell Signaling Pathways : The thiazepane component may interact with specific receptors or signaling molecules to induce apoptosis in cancer cells.

- Reduction of Inflammatory Mediators : The furan moiety may interfere with the synthesis of inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

- Antimicrobial Efficacy : A study by Brahmbhatt et al. demonstrated the antibacterial activity of synthesized imidazole derivatives against multiple strains, including Pseudomonas aeruginosa and Bacillus subtilis .

| Compound | MIC (µg/mL) |

|---|---|

| Compound 1 | 10 |

| Compound 2 | 5 |

| Control (Streptomycin) | 0.5 |

- Anticancer Activity : Research focusing on thiazepane derivatives indicated that they could inhibit tumor cell proliferation by inducing cell cycle arrest.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing imidazole derivatives are known for their antimicrobial properties. Research indicates that similar structures exhibit effectiveness against various bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Thiazepane derivatives have been studied for their anticancer effects, particularly their ability to inhibit tumor growth. The specific biological activity of this compound can be evaluated through bioassays to determine its efficacy against different cancer cell lines.

Anti-inflammatory Effects

The presence of furan and thiazepane rings may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. This area warrants further exploration to establish the compound's effectiveness and mechanism of action.

Coordination Polymers

The ability of this compound to form coordination polymers with metal ions opens avenues for developing functional materials for technological applications. These materials could exhibit properties such as enhanced porosity, conductivity, or luminescence, which are valuable in sensors, electronics, and energy storage systems.

Metal Complexes

Interaction studies with various metal ions can help tailor the properties of the resulting complexes. This could lead to innovative materials with specific functionalities suited for advanced applications in nanotechnology.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer Properties | Inhibition of tumor growth in specific cancer cell lines was observed. |

| Study C | Coordination Polymers | Successful synthesis of coordination polymers exhibiting luminescent properties. |

Eigenschaften

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDGOICDOATTDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.